Gaboxadol Hydrobromide

GABA_A Receptor Extrasynaptic Electrophysiology

Gaboxadol Hydrobromide (THIP) is the definitive tool for isolating tonic inhibitory currents and studying slow‑wave sleep. With nanomolar potency (EC50 30‑50 nM) and unmatched functional selectivity for δ‑subunit‑containing extrasynaptic GABAARs, it outperforms muscimol, zolpidem, and isoguvacine. In the rat SNI model, it achieves greater reversal of mechanical allodynia than muscimol. Its high oral bioavailability (83–96%), low protein binding (<2%), and lack of tolerance upon chronic dosing ensure reproducible, translationally relevant results in CNS pharmacology, pain, and sleep research.

Molecular Formula C6H9BrN2O2
Molecular Weight 221.05 g/mol
CAS No. 65202-63-3
Cat. No. B14476944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaboxadol Hydrobromide
CAS65202-63-3
Molecular FormulaC6H9BrN2O2
Molecular Weight221.05 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=O)NO2.Br
InChIInChI=1S/C6H8N2O2.BrH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
InChIKeyUPVZCNRBPOAABW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gaboxadol Hydrobromide (CAS 65202-63-3): Procurement Specifications and Scientific Overview


Gaboxadol Hydrobromide (CAS 65202-63-3), also known as THIP, is a conformationally restricted analog of the GABA_A receptor agonist muscimol [1]. It is a selective agonist for extrasynaptic GABA_A receptors, particularly those containing the δ subunit (eGABARs) [2]. This compound exists as a crystalline hydrobromide salt [3], and its pharmacological profile, including high oral bioavailability [4] and distinct receptor subtype selectivity [2], differentiates it from other GABAergic agents.

Gaboxadol Hydrobromide: Why In-Class GABA Agonists Are Not Directly Interchangeable


Gaboxadol Hydrobromide cannot be reliably substituted with other GABA_A receptor agonists such as muscimol, zolpidem, or isoguvacine due to substantial differences in receptor subtype selectivity [1], CNS penetration [2], and the development of tolerance [3]. While muscimol is a potent but non-selective agonist, gaboxadol exhibits a unique functional selectivity for extrasynaptic δ-subunit-containing receptors [1], which translates to distinct in vivo pharmacological profiles and therapeutic windows [2][3]. The quantitative evidence below details these critical differences.

Gaboxadol Hydrobromide: Direct Quantitative Comparisons for Procurement Decisions


Receptor Subtype Selectivity: Nanomolar Potency at δ-Containing Receptors vs. Muscimol

Gaboxadol exhibits a functional selectivity for δ-subunit-containing GABA_A receptors, with an EC50 of 30–50 nM at α4β3δ and α6β3δ recombinant receptors, which is approximately 1,000-fold higher in sensitivity compared to receptors lacking the δ subunit [1]. In contrast, muscimol, a prototypical GABA_A agonist, displays EC50 values of 0.2 μM at α4β3δ receptors and 13 μM for δ-containing receptors in other studies, indicating a broader and less selective agonist profile .

GABA_A Receptor Extrasynaptic Electrophysiology

In Vivo Efficacy in Neuropathic Pain: Superior Maximal Antinociceptive Effect vs. Muscimol

In a rat spared nerve injury (SNI) model of neuropathic pain, gaboxadol (6 and 15 mg/kg, s.c.) dose-dependently reversed mechanical allodynia. While muscimol (0.02-2 mg/kg, s.c.) also reversed allodynia, its maximal effect was significantly lower than that of gaboxadol [1]. The selective GABA_A agonist isoguvacine (20 mg/kg, s.c.), which has poor CNS penetration, was completely ineffective [1].

Analgesia Neuropathic Pain In Vivo

Sleep Architecture: Differential Enhancement of Slow-Wave Sleep (SWS) vs. Zolpidem

In a clinical study comparing hypnotic agents, gaboxadol 20 mg increased slow-wave sleep (SWS) duration to 105.7 minutes, compared to 80.4 minutes for placebo and 81.1 minutes for zolpidem (Ambien) [1]. This represents a ~25-minute (31%) increase in SWS for gaboxadol over zolpidem. Furthermore, chronic dosing studies in rats demonstrated a lack of tolerance to the sleep-promoting effects of gaboxadol, whereas zolpidem produced both tolerance and withdrawal effects under a similar 28-day dosing regimen [2].

Sleep Insomnia Polysomnography

Pharmacokinetics: High Oral Bioavailability and Low Protein Binding vs. Class Norms

Gaboxadol demonstrates high and consistent oral bioavailability of 83-96% in humans [1][2]. In beagle dogs, absolute bioavailability was 85.3% [3]. This is markedly higher than many other GABA_A agonists. Furthermore, gaboxadol exhibits exceptionally low plasma protein binding (<2%) [1][2], which minimizes potential drug-drug interactions and ensures a high free fraction available for CNS penetration.

Pharmacokinetics Bioavailability ADME

CNS Penetration: Rapid Brain Uptake vs. Poorly Penetrant Analog Isoguvacine

Following subcutaneous administration in rats, gaboxadol rapidly enters the brain, achieving peak CNS concentrations in the range of 0.7 to 3 μM for doses of 2.5, 5, and 10 mg/kg [1]. In contrast, the structurally related GABA_A agonist isoguvacine is reported to have poor CNS penetration, which renders it ineffective in models of central pain where gaboxadol is active [2].

CNS Penetration Microdialysis Pharmacokinetics

Gaboxadol Hydrobromide: Recommended Research and Industrial Applications Based on Evidence


Investigating Extrasynaptic GABAergic Inhibition

Due to its unique nanomolar potency (EC50 30-50 nM) and functional selectivity for δ-subunit-containing extrasynaptic GABA_A receptors [1], gaboxadol is the agent of choice for in vitro and ex vivo electrophysiology studies aiming to isolate and characterize tonic inhibitory currents. Its activity is distinct from synaptic receptor agonists like muscimol, allowing for clear dissection of extrasynaptic contributions [1].

Studying Sleep Architecture and Non-REM Sleep Enhancement

For research focused on sleep homeostasis and the role of slow-wave sleep (SWS), gaboxadol offers a superior pharmacological profile. Clinical data show gaboxadol 20 mg increases SWS duration by 24.6 minutes (30%) compared to zolpidem [2]. Furthermore, its lack of tolerance development with chronic dosing, in contrast to zolpidem [3], makes it ideal for long-term sleep studies in animal models.

In Vivo CNS Pharmacology Studies Requiring Reliable Brain Exposure

Gaboxadol is a superior tool for in vivo CNS pharmacology compared to analogs like isoguvacine. It demonstrates rapid and reliable brain penetration, achieving micromolar concentrations in the CNS following systemic administration [4]. This is in stark contrast to isoguvacine, which has poor CNS penetration and is ineffective in central pain models [5]. Gaboxadol's high oral bioavailability (83-96%) and low protein binding (<2%) [6] further enhance its utility for reproducible in vivo dosing.

Analgesic Research in Neuropathic Pain Models

For researchers investigating central mechanisms of neuropathic pain, gaboxadol provides a validated and effective tool. In the rat SNI model, gaboxadol (6 and 15 mg/kg, s.c.) achieves a greater maximal reversal of mechanical allodynia than the prototypical GABA_A agonist muscimol [5]. This superior efficacy profile makes it a more sensitive and robust compound for studying pain pathways and potential therapeutic interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gaboxadol Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.